

Daspei: A Technical Guide to its Fluorescence Spectrum and Applications

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Compound of Interest

Compound Name: *Daspei*

Cat. No.: *B149288*

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Introduction

Daspei (2-(4-(dimethylaminostyryl)-N-ethylpyridinium iodide) is a lipophilic cationic styryl dye recognized for its utility in cellular imaging.^{[1][2][3][4][5]} Its defining characteristic is a significant Stokes shift, the difference between the maxima of its excitation and emission spectra, which makes it a valuable tool for fluorescence microscopy and other fluorescence-based assays.^{[1][2][3][4][5]} This technical guide provides an in-depth overview of **Daspei's** spectral properties, Stokes shift, and its application in experimental settings, with a focus on mitochondrial staining and the assessment of mitochondrial membrane potential.

Core Spectral and Physicochemical Properties

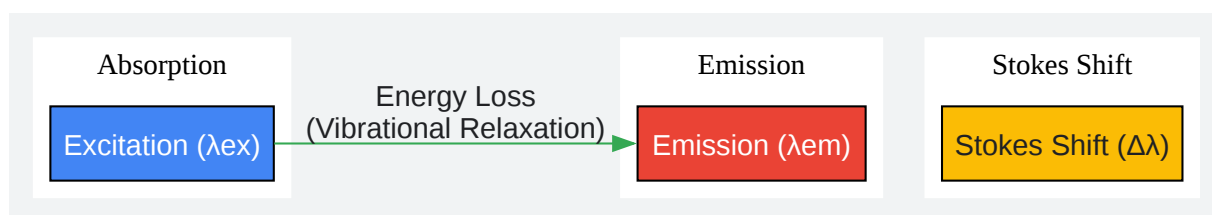
Daspei's fluorescence characteristics are crucial for designing and interpreting experiments. The dye's excitation and emission maxima can vary depending on the solvent environment. The key quantitative data for **Daspei** are summarized in the table below.

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	461 nm (in Methanol)	[6]
550 nm	[2]	
Emission Maximum (λ_{em})	589 nm (in Methanol)	[6]
573 nm	[2]	
Stokes Shift	128 nm (in Methanol)	Calculated from [6]
23 nm	Calculated from [2]	
4736 cm^{-1} (in Methanol)	Calculated from [6]	
785 cm^{-1}	Calculated from [2]	
Molar Extinction Coefficient (ϵ)	39,000 $\text{cm}^{-1}\text{M}^{-1}$	
Quantum Yield (Φ)	Not readily available in the literature	
Molecular Weight	~380 g/mol	[6]
Chemical Formula	$\text{C}_{17}\text{H}_{21}\text{IN}_2$	[6]
Cellular Localization	Mitochondria in live cells	[6]

Note on Spectral Discrepancies: The reported excitation and emission maxima for **Daspei** show some variation in the literature (e.g., 461/589 nm vs. 550/573 nm). [2][6] This could be attributed to differences in the solvent or the specific binding environment. Researchers should determine the optimal excitation and emission wavelengths for their particular experimental setup.

Understanding the Stokes Shift

The Stokes shift is a critical parameter in fluorescence spectroscopy. It represents the energy difference between the absorbed and emitted photons. A larger Stokes shift is generally advantageous as it minimizes the overlap between the excitation and emission spectra, leading to a better signal-to-noise ratio.



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Caption: The relationship between excitation, emission, and Stokes shift.

Experimental Protocols

Preparation of Daspei Solutions

Stock Solution (10 mM):

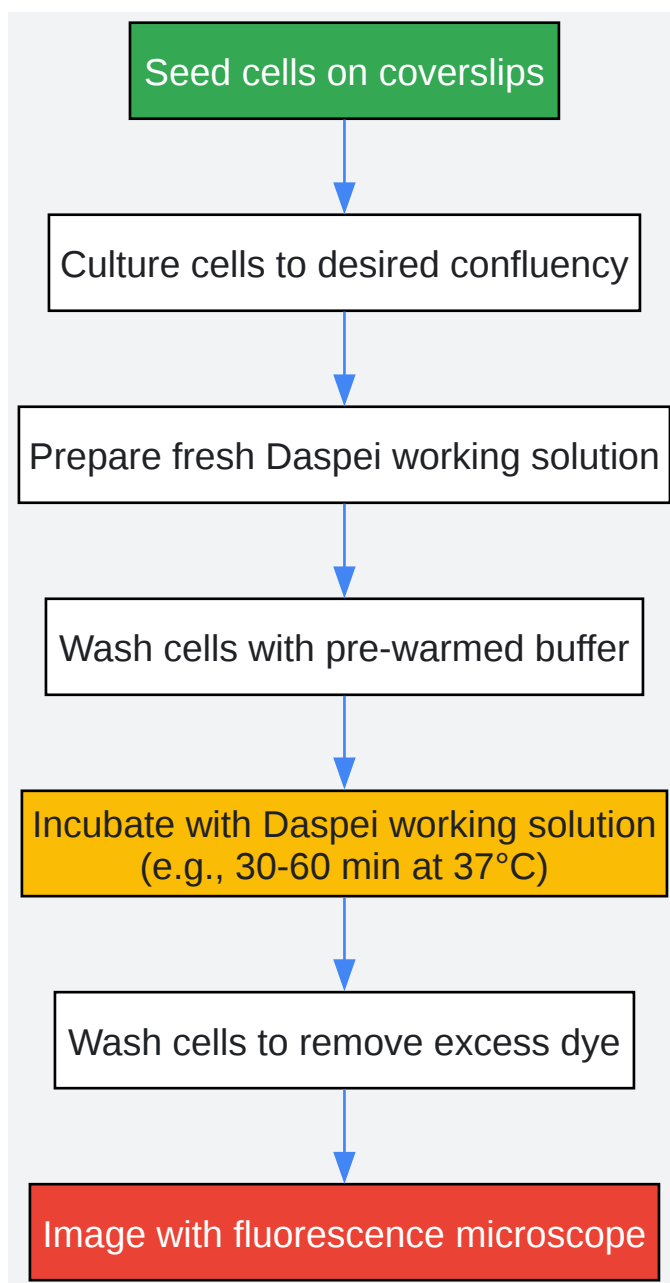
- Dissolve the appropriate mass of **Daspei** powder in dimethyl sulfoxide (DMSO). For example, to make 1 mL of a 10 mM stock solution, dissolve 0.38 mg of **Daspei** (MW ~380 g/mol) in 100 μ L of DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light.[2]

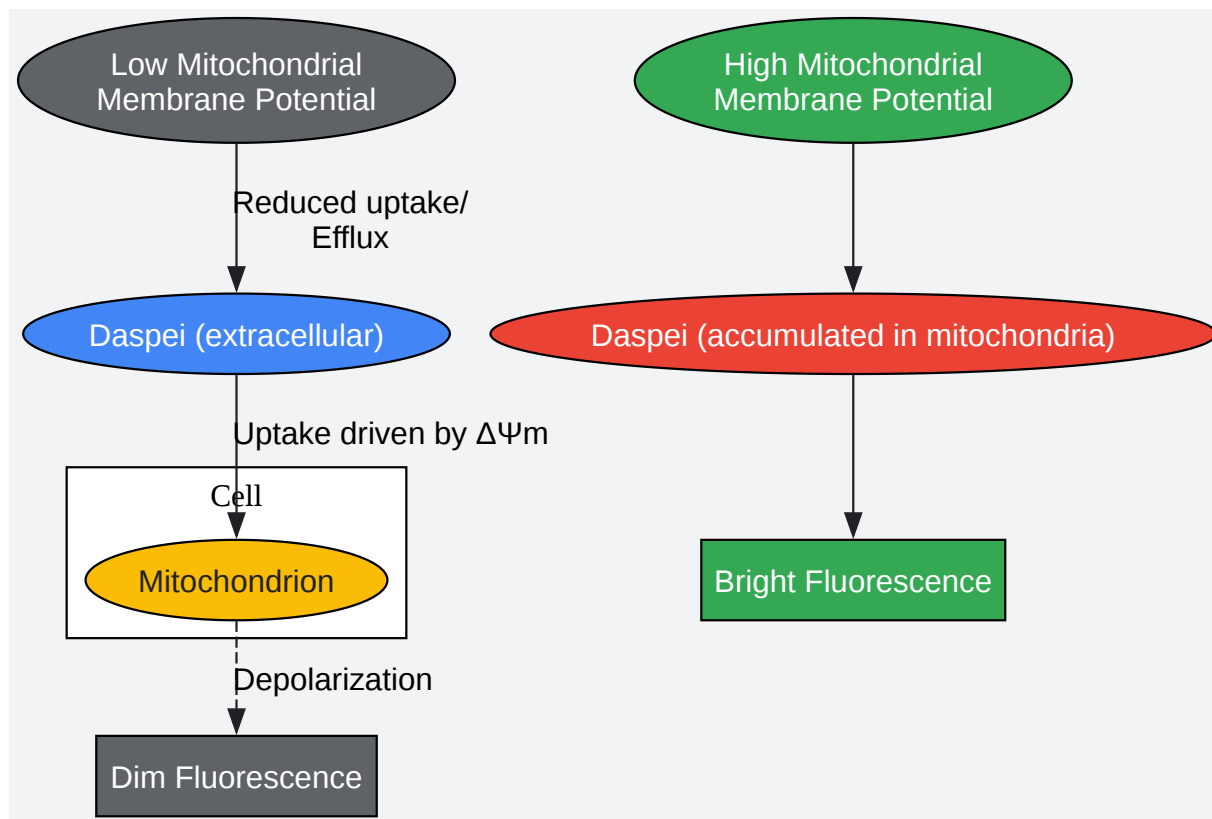
Working Solution (5-10 μ M):

- Immediately before use, dilute the 10 mM stock solution in a pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically in the range of 5-10 μ M).[2]

General Staining Protocol for Live Adherent Cells

This protocol provides a general guideline for staining mitochondria in live adherent cells for fluorescence microscopy.





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